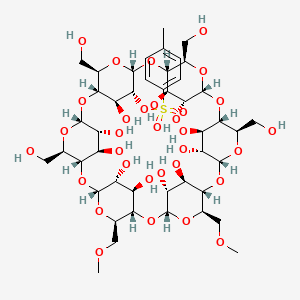

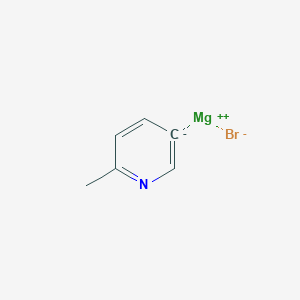

![molecular formula C13H14Cl2N4S B6355978 1-{3-[(2,6-Dichlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine CAS No. 1858256-13-9](/img/structure/B6355978.png)

1-{3-[(2,6-Dichlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

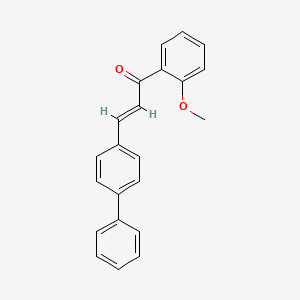

The compound “1-{3-[(2,6-Dichlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine” is a complex organic molecule. It contains a piperazine ring, which is a heterocyclic amine, and a thiadiazole ring, which is a type of organosulfur compound .

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques and computational methods. For instance, a related compound was analyzed using X-ray diffraction and Density Functional Theory (DFT) method . The DFT method at B3LYP/6-311++G(d,p) basis set was employed to study the optimized structure and geometric parameters .Wissenschaftliche Forschungsanwendungen

1-{3-[(2,6-Dichlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine has been used in a variety of scientific research applications, including in the study of drug delivery systems, enzyme inhibitors, and protein-protein interactions. It has been used to study the structure and function of various proteins, and to investigate the mechanisms of action of certain drugs. This compound has also been used to study the role of reactive oxygen species in cell signaling, and to investigate the effects of certain drugs on the nervous system.

Wirkmechanismus

Target of Action

The primary target of 1-{3-[(2,6-Dichlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine, also known as Yoda1, is the Piezo-type mechanosensitive ion channel component 1 (Piezo1) . Piezo1 is a cation channel that mediates calcium influx upon mechanical activation and plays a crucial role in various physiological processes, including blood vessel development .

Mode of Action

Yoda1 acts as a specific activator of the Piezo1 channel in both mouse and human cells . It stabilizes the open state of the Piezo1 channel, leading to an influx of calcium ions . This influx of calcium ions can trigger various downstream cellular responses, depending on the cell type and the physiological context .

Biochemical Pathways

Upon activation of the Piezo1 channel by Yoda1, there is an increase in intracellular calcium concentration . This can lead to the activation of various calcium-dependent signaling pathways. For instance, in red blood cells, the activation of Piezo1 by Yoda1 leads to the downstream activation of the KCa3.1 Gardos channel . This results in an efflux of potassium and water from the cells, causing the cells to shrink .

Pharmacokinetics

It is known that yoda1 is soluble in dmso at a concentration of 15 mg/ml , suggesting that it may have good bioavailability

Result of Action

The activation of the Piezo1 channel by Yoda1 and the subsequent cellular responses can have various effects at the molecular and cellular levels. For example, in red blood cells, the activation of the Piezo1 channel by Yoda1 leads to cell shrinkage . The specific effects of Yoda1 can vary depending on the cell type and the physiological context.

Vorteile Und Einschränkungen Für Laborexperimente

1-{3-[(2,6-Dichlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine has a number of advantages for use in laboratory experiments. It is a relatively stable compound, and is relatively non-toxic. Additionally, it is relatively easy to synthesize, and can be obtained in a variety of forms. However, there are some limitations to its use in laboratory experiments. For example, it can be difficult to control the concentration of this compound in a solution, and the compound can be difficult to purify.

Zukünftige Richtungen

There are a number of potential future directions for research involving 1-{3-[(2,6-Dichlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine. These include further investigation into the mechanism of action of the compound, as well as its effects on biochemical and physiological processes. Additionally, further research is needed to better understand the interactions between this compound and biological molecules, and to develop new methods for using the compound in laboratory experiments. Additionally, further research is needed to determine the potential therapeutic applications of this compound, as well as its potential for use in drug delivery systems. Finally, further research is needed to investigate the potential of this compound as an enzyme inhibitor, and to explore its potential for use in protein-protein interactions.

Synthesemethoden

1-{3-[(2,6-Dichlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine can be synthesized through a multi-step process. The first step involves the reaction of 2,6-dichlorobenzoyl chloride with piperazine in the presence of a base, such as sodium hydroxide. This reaction yields the compound 2,6-dichloro-1-{3-[piperazin-1-yl]-1,2,4-thiadiazol-5-yl}benzene. This compound is then reacted with sodium hydride in the presence of dimethylformamide, which yields the final product this compound.

Eigenschaften

IUPAC Name |

3-[(2,6-dichlorophenyl)methyl]-5-piperazin-1-yl-1,2,4-thiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14Cl2N4S/c14-10-2-1-3-11(15)9(10)8-12-17-13(20-18-12)19-6-4-16-5-7-19/h1-3,16H,4-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAWQARZJEAQMGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC(=NS2)CC3=C(C=CC=C3Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14Cl2N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

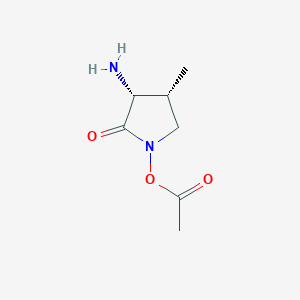

![t-Butyl 4-(1,2-dihydro-6-methyl-2-oxobenzo[d]imidazol-3-yl)piperidine-1-carboxylate, 95%](/img/structure/B6355934.png)

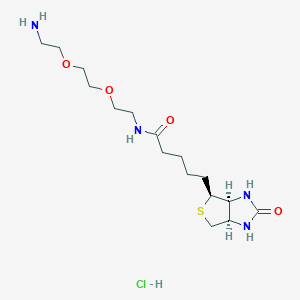

![t-Butyl N-[(2R,3S)-2-methyl-3-piperidyl]carbamate](/img/structure/B6355966.png)

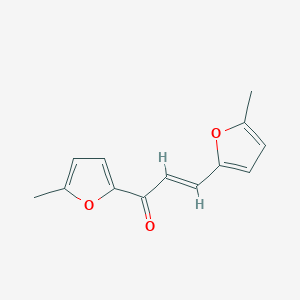

![1-[3-(4-Bromophenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6355988.png)

![1-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6355996.png)

![1-[3-(3-Nitrophenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6356003.png)